molecular formula C13H10Cl6O3 B8514535 1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]propan-1-one CAS No. 61719-90-2

1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]propan-1-one

Cat. No. B8514535
Key on ui cas rn: 61719-90-2
M. Wt: 426.9 g/mol
InChI Key: HYAONBYBFKRKOE-UHFFFAOYSA-N
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Patent
US04232032

Procedure details

Chloral hydrate (36.4 g.) was added in portions to a stirred solution of p-hydroxypropiophenone (15 g.) in concentrated sulphuric acid (100 ml.). After the addition was completed, the mixture was stirred at room temperature for 3 hours and then kept for 5 days. The reaction mixture was poured onto ice, and the resulting solid product was filtered off, dissolved in diethyl ether (200 ml.) and filtered to remove any metachloral and unreacted starting material. The filtrate was dried, and evaporated to dryness under reduced pressure. Trituration of the residue with petroleum ether (b.p. 60°-80° C.) gave a solid product, which was crystallised from aqueous ethanol to give 6-propionyl-2,4-bis(trichloromethyl)benzo[1,3]dioxin, m.p. 96°-97° C.
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:7])([Cl:6])[CH:3]([OH:5])[OH:4].O[C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:18])[CH2:16][CH3:17])=[CH:11][CH:10]=1>S(=O)(=O)(O)O>[C:15]([C:12]1[CH:11]=[CH:10][C:9]2[O:5][CH:3]([C:2]([Cl:7])([Cl:6])[Cl:1])[O:4][CH:3]([C:2]([Cl:7])([Cl:6])[Cl:1])[C:14]=2[CH:13]=1)(=[O:18])[CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
36.4 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
15 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(CC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
kept for 5 days
Duration
5 d
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
FILTRATION
Type
FILTRATION
Details
the resulting solid product was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in diethyl ether (200 ml.)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove any metachloral and
CUSTOM
Type
CUSTOM
Details
The filtrate was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Trituration of the residue with petroleum ether (b.p. 60°-80° C.) gave a solid product, which
CUSTOM
Type
CUSTOM
Details
was crystallised from aqueous ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC)(=O)C=1C=CC2=C(C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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